molecular formula C31H50N2O3 B11447331 N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](methyl)amino}cyclohexanecarboxamide

N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](methyl)amino}cyclohexanecarboxamide

Cat. No.: B11447331
M. Wt: 498.7 g/mol
InChI Key: ABZVYCQQUKXCJP-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a synthetic compound known for its antioxidant properties. It is primarily used in the stabilization of polymers, particularly polyamides, due to its thermal stability and non-discoloring properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide typically involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with cyclohexylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide, and a catalyst, such as potassium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve higher yields. The process involves the use of large reactors and precise control of temperature and pressure to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The antioxidant activity of N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals. This process involves the formation of a stable phenoxyl radical, which prevents further oxidative damage . The compound targets reactive oxygen species and other free radicals, thereby protecting cells and materials from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is unique due to its specific structural features, such as the cyclohexyl and methylamino groups, which enhance its stability and effectiveness as an antioxidant. Its ability to form stable radicals and its non-discoloring properties make it particularly valuable in applications where long-term stability and appearance are critical .

Properties

Molecular Formula

C31H50N2O3

Molecular Weight

498.7 g/mol

IUPAC Name

N-cyclohexyl-1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-methylamino]cyclohexane-1-carboxamide

InChI

InChI=1S/C31H50N2O3/c1-29(2,3)24-20-22(21-25(27(24)35)30(4,5)6)16-17-26(34)33(7)31(18-12-9-13-19-31)28(36)32-23-14-10-8-11-15-23/h20-21,23,35H,8-19H2,1-7H3,(H,32,36)

InChI Key

ABZVYCQQUKXCJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(C)C2(CCCCC2)C(=O)NC3CCCCC3

Origin of Product

United States

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